

Application of [(4-Bromophenyl)amino]acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **[(4-Bromophenyl)amino]acetic acid**

Cat. No.: **B169987**

[Get Quote](#)

An Application Guide to the Use of **[(4-Bromophenyl)amino]acetic acid** in the Synthesis of Structurally Defined Peptidomimetics

Introduction: Engineering Conformational Stability in Peptide Mimics

Peptides are central to a vast array of biological processes, making them prime candidates for therapeutic development.^[1] However, their application is often hampered by inherent limitations such as poor bioavailability and susceptibility to proteolytic degradation.

Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategic solution to these challenges.^[1] Among the most versatile classes of peptidomimetics are peptoids, or oligo-N-substituted glycines, which feature side chain diversity repositioned from the α -carbon to the backbone amide nitrogen.^{[2][3]}

While peptoids offer enhanced stability, those with traditional N-alkyl side chains often suffer from conformational heterogeneity due to low rotational energy barriers around the amide bond, leading to a mixture of cis and trans isomers.^[4] This ambiguity complicates rational drug design, where a defined three-dimensional structure is paramount.

[(4-Bromophenyl)amino]acetic acid, an N-aryl glycine building block, provides a powerful tool to overcome this limitation. The incorporation of an N-aryl group introduces steric and electronic constraints that establish a strong energetic preference for the trans amide bond

conformation.[2][5] This guide provides a comprehensive overview and detailed protocols for the application of **[(4-Bromophenyl)amino]acetic acid** in solid-phase synthesis to create conformationally ordered peptidomimetics for research and drug development. Furthermore, the bromo-substituent serves as a versatile chemical handle for post-synthesis modifications, such as Suzuki cross-coupling reactions, enabling further diversification.[6][7]

Physicochemical Properties and Handling

A clear understanding of the monomer's properties is essential for its effective and safe use in the laboratory.

Property	Value
IUPAC Name	2-((4-bromophenyl)amino)acetic acid
Synonyms	N-(4-bromophenyl)glycine
CAS Number	13370-62-2[8]
Molecular Formula	C ₈ H ₈ BrNO ₂
Molecular Weight	230.06 g/mol [9]
Appearance	Typically an off-white to light yellow solid

Safety and Handling Precautions

While a specific safety data sheet for **[(4-Bromophenyl)amino]acetic acid** is not widely available, data from the closely related compound 4-Bromophenylacetic acid can be used to guide handling procedures.[10]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11]
- Inhalation: May cause respiratory irritation.[10][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]
- Skin Contact: May cause skin irritation.[12] In case of contact, wash the affected area thoroughly with soap and water.[11]

- Eye Contact: May cause serious eye irritation.[12] If contact occurs, flush eyes immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Core Principle: N-Aryl Substitution to Enforce Trans-Amide Geometry

The primary advantage of using **[(4-Bromophenyl)amino]acetic acid** is its ability to dictate backbone geometry. In typical N-alkylated peptoids, the energy difference between the cis and trans amide bond conformations is small, leading to a dynamic equilibrium of structures in solution. The introduction of an N-aryl substituent, however, creates a significant steric clash between the aryl ring and the carbonyl oxygen of the preceding residue in the cis conformation. This unfavorable interaction raises the energy of the cis state, making the trans conformation overwhelmingly preferential.[4][5] This principle is a cornerstone for designing peptoid "foldamers"—oligomers that adopt stable, predictable secondary structures resembling helices or sheets.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α -Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oligo(N-aryl glycines): a new twist on structured peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemwhat.com [chemwhat.com]
- 9. Amino(4-bromophenyl)acetic acid - CAS:119397-06-7 - Sunway Pharm Ltd [3wpharm.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [Application of [(4-Bromophenyl)amino]acetic acid in peptide synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169987#application-of-4-bromophenyl-amino-acetic-acid-in-peptide-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com